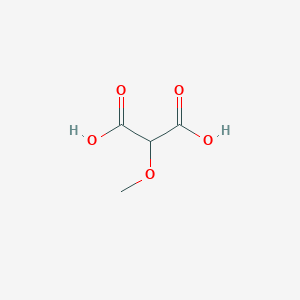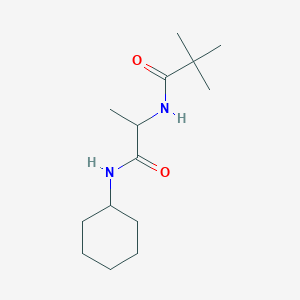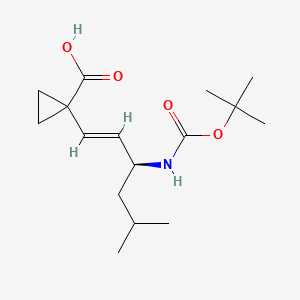
(S,E)-1-(3-((tert-Butoxycarbonyl)amino)-5-methylhex-1-en-1-yl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,E)-1-(3-((tert-Butoxycarbonyl)amino)-5-methylhex-1-en-1-yl)cyclopropane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropane ring and a tert-butoxycarbonyl (Boc) protected amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-1-(3-((tert-Butoxycarbonyl)amino)-5-methylhex-1-en-1-yl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Introduction of the Boc-protected amine group: This step involves the protection of an amine group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Coupling reactions: The final step involves coupling the Boc-protected amine with the cyclopropane carboxylic acid derivative under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(S,E)-1-(3-((tert-Butoxycarbonyl)amino)-5-methylhex-1-en-1-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
(S,E)-1-(3-((tert-Butoxycarbonyl)amino)-5-methylhex-1-en-1-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Researchers use this compound to study the effects of cyclopropane-containing molecules on biological systems, including their interactions with proteins and nucleic acids.
Industrial Applications: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S,E)-1-(3-((tert-Butoxycarbonyl)amino)-5-methylhex-1-en-1-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can induce strain in the target molecule, leading to changes in its conformation and activity. The Boc-protected amine group can also participate in hydrogen bonding and other interactions that modulate the compound’s effects.
類似化合物との比較
Similar Compounds
Cyclopropane-1-carboxylic acid: A simpler analog without the Boc-protected amine group.
tert-Butoxycarbonyl-protected amines: Compounds with similar protective groups but different core structures.
Cyclopropane-containing amino acids: Molecules that incorporate cyclopropane rings into amino acid structures.
Uniqueness
(S,E)-1-(3-((tert-Butoxycarbonyl)amino)-5-methylhex-1-en-1-yl)cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring and a Boc-protected amine group, which imparts specific chemical and biological properties. This combination allows for versatile applications in synthesis and research, distinguishing it from other similar compounds.
特性
分子式 |
C16H27NO4 |
|---|---|
分子量 |
297.39 g/mol |
IUPAC名 |
1-[(E,3S)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-1-enyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H27NO4/c1-11(2)10-12(17-14(20)21-15(3,4)5)6-7-16(8-9-16)13(18)19/h6-7,11-12H,8-10H2,1-5H3,(H,17,20)(H,18,19)/b7-6+/t12-/m1/s1 |
InChIキー |
DHYLENHPVLHQSZ-NNNHXZLVSA-N |
異性体SMILES |
CC(C)C[C@@H](/C=C/C1(CC1)C(=O)O)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)CC(C=CC1(CC1)C(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![disodium;2-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate](/img/structure/B14904207.png)
![6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one bis(2-hydroxyethanesulfonate)](/img/structure/B14904213.png)
![((1R,2S,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14904218.png)
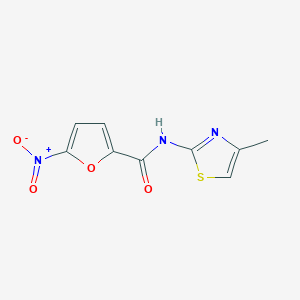
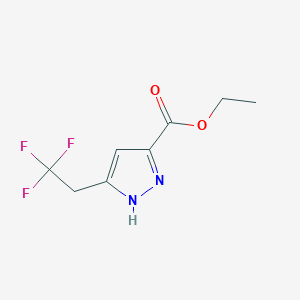
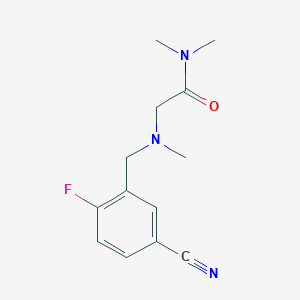
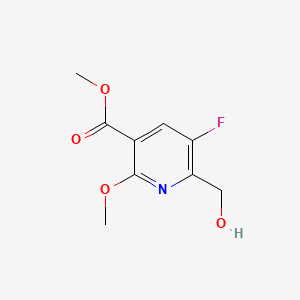
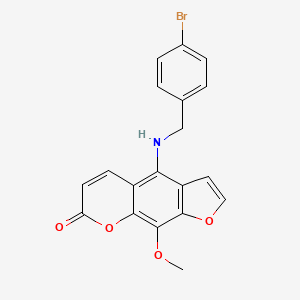
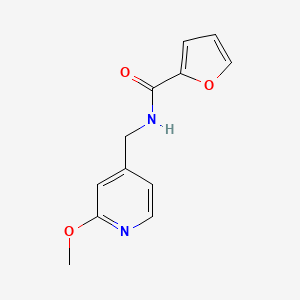
![(1R,7R,8R,18R)-8-hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione](/img/structure/B14904272.png)
